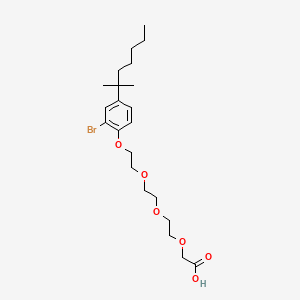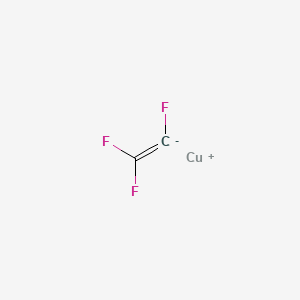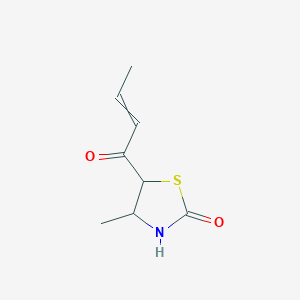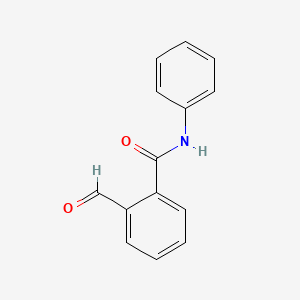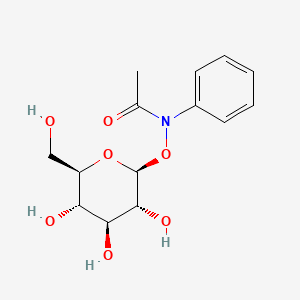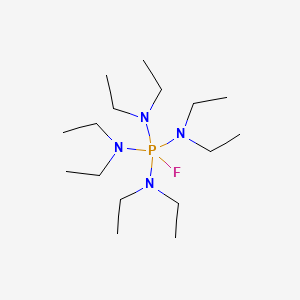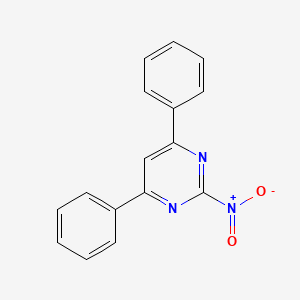
2-Nitro-4,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitro-4,6-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or the reaction of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds . Another method includes the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Reaction with amines to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Ozone in methylene chloride solution.
Reduction: Hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: Amines or hydrazines under acidic or basic conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: 2-Amino-4,6-diphenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the reacting amine.
Aplicaciones Científicas De Investigación
2-Nitro-4,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4,6-diphenylpyrimidine involves its interaction with molecular targets and pathways. For example, it has been studied as a utrophin modulator for the treatment of Duchenne muscular dystrophy, where it operates via a novel mechanism distinct from other known modulators . The compound’s effects are mediated through target deconvolution studies, including expression analysis and chemical proteomics .
Comparación Con Compuestos Similares
2-Nitro-4,6-diphenylpyrimidine can be compared with other similar compounds such as:
2-Amino-4,6-diphenylpyrimidine: Formed by reduction of the nitro group.
2-Hydrazino-4,6-diphenylpyrimidine: Formed by substitution reactions.
4-(N,N-dimethylaminophenyl)-2,6-diphenylpyrimidine: Synthesized through chalcone reactions.
These compounds share structural similarities but differ in their functional groups, leading to unique reactivities and applications.
Propiedades
Número CAS |
106119-58-8 |
|---|---|
Fórmula molecular |
C16H11N3O2 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
FPQYUBPSUDPIKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

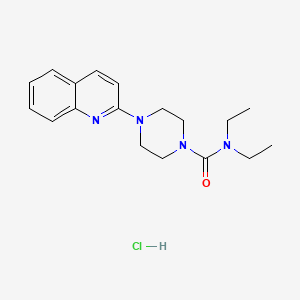
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
